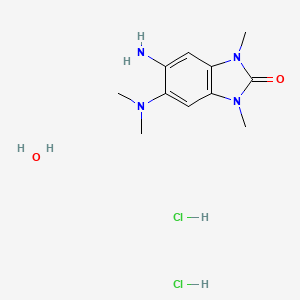
N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Descripción general
Descripción
N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. This increase in neurotransmission is believed to be responsible for the anxiolytic and antidepressant effects of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABAergic system, N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme, acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter, acetylcholine. This inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which is believed to be responsible for the cognitive-enhancing effects of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide for lab experiments is its versatility. It has been shown to have potential therapeutic applications in a variety of fields, making it a valuable tool for researchers in different areas of study. However, one of the limitations of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is its relatively low potency compared to other compounds in its class. This can make it more difficult to achieve the desired effects in experiments, requiring higher concentrations or longer exposure times.
Direcciones Futuras
There are several potential future directions for the study of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide. Researchers are also interested in further exploring the potential therapeutic applications of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide in different fields, such as neurodegenerative diseases and pain management. Additionally, there is ongoing research into the mechanism of action of N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, with the goal of better understanding how it produces its effects and identifying new targets for drug development.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In infectious diseases, N-cyclopentyl-N-(3-thienylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-cyclopentyl-N-(thiophen-3-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(8-17-11-15-10-16-17)18(13-3-1-2-4-13)7-12-5-6-20-9-12/h5-6,9-11,13H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOUUVUZZCLIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CSC=C2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate](/img/structure/B3807914.png)
![{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride](/img/structure/B3807934.png)
![6-(4-morpholinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3807939.png)
![1-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3807946.png)
![5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3807949.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3807950.png)
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone](/img/structure/B3807972.png)




![5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B3807993.png)
![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)
